4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound is classified under the category of aromatic amines due to the presence of an aniline group and a diazepane moiety, which contributes to its diverse chemical properties.
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline can be classified as:
The synthesis of 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline typically involves multi-step organic reactions. The key steps include:
Common reagents used in these synthetic routes include:
The molecular formula for 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline is , with a molecular weight of approximately 295.4 g/mol. Its structural representation can be described as follows:
| Property | Data |
|---|---|
| CAS Number | 106027-37-6 |
| IUPAC Name | 4-[1-[4-(1,4-diazepan-1-yl)phenyl]ethyl]aniline |
| InChI Key | QYBCUVHPHXLGEL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N3CCCNCC3 |
This structure indicates that the compound contains both aromatic and heterocyclic features, which are significant for its chemical reactivity and biological activity .
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline can participate in several types of chemical reactions:
The mechanism of action for 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline involves its interaction with specific biological targets. The diazepane ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction may influence various physiological processes depending on the receptor types involved.
The binding affinity and specificity towards certain receptors can lead to varied effects such as:
The physical and chemical properties of 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline are crucial for understanding its behavior in different environments:
| Property | Value |
|---|---|
| Molecular Weight | 295.4 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Typically a solid or powder |
These properties suggest that it may have moderate solubility in organic solvents but limited solubility in water, impacting its application in biological systems .
The compound has several potential applications across various fields:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1